Cas no 845790-57-0 (Ethyl 3-chloro-5-fluorobenzoylformate)

Ethyl 3-chloro-5-fluorobenzoylformate is a fluorinated and chlorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its key advantages include its role as a versatile intermediate in the preparation of bioactive compounds, owing to the presence of both chloro and fluoro substituents, which enhance reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The ethyl ester group improves solubility in organic solvents, facilitating handling in synthetic processes. This compound is particularly valuable in the development of fluorinated active ingredients, where its structural features contribute to improved metabolic stability and binding affinity in target molecules. High purity grades ensure consistent performance in demanding synthetic applications.
Ethyl 3-chloro-5-fluorobenzoylformate structure
845790-57-0 structure
Product name:Ethyl 3-chloro-5-fluorobenzoylformate
CAS No:845790-57-0
MF:C10H8O3FCl
MW:230.62012
MDL:MFCD06201714
CID:1069046
PubChem ID:2758818

Ethyl 3-chloro-5-fluorobenzoylformate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-chloro-5-fluorobenzoylformate
    • ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
    • AKOS016017032
    • DTXSID50374501
    • MFCD06201714
    • ethyl2-(3-chloro-5-fluorophenyl)-2-oxoacetate
    • 845790-57-0
    • FS-6424
    • DB-307987
    • MDL: MFCD06201714
    • Inchi: InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
    • InChI Key: AXXUGRZDHNZUMR-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(=O)C1=CC(=CC(=C1)F)Cl

Computed Properties

  • Exact Mass: 230.0146000g/mol
  • Monoisotopic Mass: 230.0146000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.4Ų

Ethyl 3-chloro-5-fluorobenzoylformate Security Information

Ethyl 3-chloro-5-fluorobenzoylformate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
023027-1g
Ethyl 3-chloro-5-fluorobenzoylformate
845790-57-0 96%
1g
£173.00 2022-02-28
abcr
AB167045-2g
Ethyl 3-chloro-5-fluorobenzoylformate, 96%; .
845790-57-0 96%
2g
€1116.30 2025-03-19
A2B Chem LLC
AC36052-2g
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
845790-57-0 97%
2g
$775.00 2024-04-19
A2B Chem LLC
AC36052-5g
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
845790-57-0 97%
5g
$1725.00 2024-04-19
A2B Chem LLC
AC36052-500mg
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
845790-57-0 95%
500mg
$372.00 2024-04-19
abcr
AB167045-5 g
Ethyl 3-chloro-5-fluorobenzoylformate; 96%
845790-57-0
5 g
€1,111.00 2023-07-20
abcr
AB167045-5g
Ethyl 3-chloro-5-fluorobenzoylformate, 96%; .
845790-57-0 96%
5g
€2461.60 2025-03-19
Crysdot LLC
CD12025778-5g
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
845790-57-0 95+%
5g
$721 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644899-1g
Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
845790-57-0 98%
1g
¥4561.00 2024-07-28
abcr
AB167045-1 g
Ethyl 3-chloro-5-fluorobenzoylformate; 96%
845790-57-0
1 g
€438.60 2023-07-20

Additional information on Ethyl 3-chloro-5-fluorobenzoylformate

Ethyl 3-chloro-5-fluorobenzoylformate (CAS No. 845790-57-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-chloro-5-fluorobenzoylformate, identified by its Chemical Abstracts Service (CAS) number 845790-57-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both chloro and fluorobenzoylformate functional groups, make it a versatile building block for medicinal chemists.

The significance of Ethyl 3-chloro-5-fluorobenzoylformate lies in its ability to facilitate the construction of complex molecular architectures. The chloro substituent on the benzene ring enhances electrophilic aromatic substitution reactions, allowing for further functionalization at specific positions. This property is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active substances. Additionally, the fluorobenzoylformate moiety introduces a formyl group that can undergo condensation reactions with amines to form amides, a common strategy in drug design to improve metabolic stability and bioavailability.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced binding affinity and metabolic resistance. Ethyl 3-chloro-5-fluorobenzoylformate exemplifies this trend, as it provides a synthetic route to access fluorinated derivatives with potential therapeutic applications. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The introduction of fluorine atoms into these molecules often leads to improved selectivity and potency against target enzymes.

The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify novel drug candidates. Ethyl 3-chloro-5-fluorobenzoylformate has been employed in such screens due to its structural complexity and reactivity. Researchers have utilized this intermediate to synthesize libraries of compounds for testing against various biological targets. The combination of its chloro and fluorobenzoylformate groups allows for rapid diversification of molecular structures, enabling the exploration of diverse chemical space.

The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate typically involves multi-step organic transformations, starting from commercially available precursors such as chlorobenzene and fluorobenzoyl chloride. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These methods highlight the compound's importance as a synthetic scaffold in modern pharmaceutical research.

The role of Ethyl 3-chloro-5-fluorobenzoylformate extends beyond its use as an intermediate; it also serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its structural features make it an excellent candidate for investigating the effects of substituents on reaction outcomes. Such studies contribute to the broader understanding of organic chemistry principles and can lead to innovative approaches for drug discovery.

In conclusion, Ethyl 3-chloro strong>-5-< strong >fluorobenzoylformate (CAS No. 845790-57-0) is a highly valuable compound in pharmaceutical synthesis. Its unique structural attributes enable the construction of complex bioactive molecules, making it indispensable in the development of novel therapeutics. The ongoing research into fluorinated aromatic compounds underscores its significance, as it continues to play a pivotal role in advancing drug discovery efforts worldwide.

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(CAS:845790-57-0)Ethyl 3-chloro-5-fluorobenzoylformate
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